1-hydroxy-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione
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Overview
Description
1-hydroxy-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is a heterocyclic compound that features a naphthalene ring fused with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-hydroxy-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione can be synthesized through a metal-free domino [3 + 2] cycloaddition reaction. This method involves the reaction of azides with alkynes to form the triazole ring, followed by the formation of the naphthoquinone structure . The reaction conditions are mild, and the process is eco-friendly with a good atom economy.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the metal-free cycloaddition approach provides a scalable and efficient route for its synthesis. The use of readily available starting materials and mild reaction conditions makes it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxime derivatives.
Reduction: Reduction reactions can modify the triazole ring or the naphthoquinone structure.
Substitution: Substitution reactions can occur at the triazole ring or the naphthalene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products Formed
Oxime Derivatives: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions, leading to a variety of functionalized compounds.
Scientific Research Applications
1-hydroxy-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-hydroxy-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione involves the inhibition of specific enzymes. For example, it acts as a dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are involved in the kynurenine pathway of tryptophan degradation . By inhibiting these enzymes, the compound can modulate immune responses and exhibit anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1H-naphtho[2,3-d][1,2,3]triazole: A similar compound without the hydroxy and dione functionalities.
1-aryl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione: Derivatives with aryl groups that exhibit similar enzyme inhibitory activities.
Oxime Derivatives: Modified versions of the compound with oxime groups.
Uniqueness
1-hydroxy-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is unique due to its dual inhibitory activity against IDO1 and TDO, making it a promising candidate for anticancer research
Properties
Molecular Formula |
C10H5N3O3 |
---|---|
Molecular Weight |
215.16 g/mol |
IUPAC Name |
3-hydroxybenzo[f]benzotriazole-4,9-dione |
InChI |
InChI=1S/C10H5N3O3/c14-9-5-3-1-2-4-6(5)10(15)8-7(9)11-12-13(8)16/h1-4,16H |
InChI Key |
MOIPKPOVIHVHQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N(N=N3)O |
Origin of Product |
United States |
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